Ethyl 4,5-dichlorothiophene-2-carboxylate
Description
Ethyl 4,5-dichlorothiophene-2-carboxylate (CAS: 130562-97-9) is a chlorinated thiophene derivative with the molecular formula C₇H₆Cl₂O₂S and a molecular weight of 225.09 g/mol. It is a key intermediate in pharmaceutical and material science applications due to its electron-deficient aromatic ring system, which facilitates electrophilic substitutions and metal-catalyzed coupling reactions. The compound is commercially available with a purity of ≥98% , though supply chain discontinuations have been reported .
Properties
IUPAC Name |
ethyl 4,5-dichlorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTBSWABMQAIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562468 | |
| Record name | Ethyl 4,5-dichlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130562-97-9 | |
| Record name | Ethyl 4,5-dichlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dichlorothiophene-2-carboxylate typically involves the chlorination of thiophene derivatives followed by esterification. One common method is the reaction of 4,5-dichlorothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the chlorination of thiophene derivatives using chlorine gas or other chlorinating agents, followed by esterification with ethanol. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dichlorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include thiophene derivatives with substituted nucleophiles.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohol derivatives of the ester group.
Scientific Research Applications
Ethyl 4,5-dichlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dichlorothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure allows it to participate in diverse chemical interactions .
Comparison with Similar Compounds
Methyl 4,5-Dichlorothiophene-2-Carboxylate
Molecular Formula : C₆H₄Cl₂O₂S
Molecular Weight : ~211.0 g/mol (calculated)
CAS : 89281-29-8
Purity : 95%
- Lower molecular weight (~14 g/mol difference) impacts physical properties such as solubility and boiling/melting points. Commercial availability is more consistent, with Advent ChemBio offering bulk quantities , unlike the ethyl variant, which faces discontinuation issues .
Methyl 3-Amino-4,5-Dichlorothiophene-2-Carboxylate
Molecular Formula: C₆H₅Cl₂NO₂S Molecular Weight: 240.0 g/mol (estimated)
- Key Differences: The 3-amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents and altering crystal packing behavior . Predicted Collision Cross Section (CCS) values for adducts (e.g., [M+H]⁺: 144.1 Ų) suggest distinct conformational flexibility compared to non-amino analogs . The amino group enables further functionalization (e.g., amide coupling), expanding its utility in drug discovery.
Dichloroacetoacetate Derivatives
Examples include Methyl 2,2-dichloroacetoacetate and Methyl 2,4-dichloroacetoacetate .
- Key Differences :
- These compounds lack the aromatic thiophene ring, resulting in reduced conjugation and altered electronic properties.
- The dichloro substitution on the linear acetoacetate chain limits aromatic interactions, making them less suitable for applications requiring π-π stacking (e.g., organic electronics) .
Structural and Functional Analysis
Substituent Effects on Reactivity
- Ethyl vs. Methyl Esters: Ethyl esters exhibit slower hydrolysis rates due to increased steric hindrance, favoring stability in prolonged reactions. Methyl esters may offer better solubility in non-polar solvents, critical for organic synthesis workflows.
- Chlorine Positioning :
- The 4,5-dichloro configuration on the thiophene ring creates a electron-deficient system, directing electrophilic attacks to the 3-position. This contrasts with 2,5-dichloro analogs, where electronic effects differ significantly.
Biological Activity
Ethyl 4,5-dichlorothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through a review of various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms and an ethyl ester functional group. The chemical structure can be represented as follows:
This unique arrangement contributes to its reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the thiophene ring allows for potential interactions with proteins and enzymes involved in cellular processes. Notably, studies have indicated that compounds with similar structures can inhibit specific enzymes such as d-amino acid oxidase (DAO), which plays a role in neurotransmitter metabolism .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study investigating a series of thiophene derivatives found that certain analogs displayed potent activity against Gram-negative bacteria, highlighting the potential of this compound as an antimicrobial agent .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against P. aeruginosa |
|---|---|---|
| This compound | 16 | 8 |
| CBR-4830 | 32 | 16 |
The minimum inhibitory concentration (MIC) values suggest that this compound is effective at lower concentrations compared to other tested compounds.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been explored for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: In Vitro Evaluation
A recent study assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent decrease in cell viability:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
These findings support the hypothesis that this compound may serve as a lead compound for further development in cancer therapeutics.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene ring can significantly influence its potency and selectivity towards specific biological targets. For instance, modifications on the carboxylic acid group have shown varying degrees of inhibition against DAO, suggesting that careful structural modifications could enhance efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
